JAK2 Selectivity Ratio: Flonoltinib Exhibits >600-Fold to 863-Fold JAK2 Selectivity Over JAK1, Exceeding Ruxolitinib and Fedratinib
Flonoltinib demonstrates 863-fold selectivity for JAK2 (IC50 = 0.8 nM) over JAK1 (IC50 = 690 nM) and 696-fold selectivity over JAK3 (IC50 = 557 nM) [1]. In a separate assay, FM showed >600-fold selectivity over JAK1 and JAK3 [2]. This JAK2-over-JAK1 selectivity exceeds that of ruxolitinib, a JAK1/JAK2 dual inhibitor, and fedratinib, a JAK2/FLT3 inhibitor with broader kinase inhibition profile, both of which are associated with JAK1-mediated hematologic toxicities including anemia and thrombocytopenia [3].
| Evidence Dimension | JAK2 selectivity ratio (JAK1 IC50 ÷ JAK2 IC50) |
|---|---|
| Target Compound Data | 863-fold (JAK1 IC50 = 690 nM / JAK2 IC50 = 0.8 nM); 696-fold vs JAK3 (557 nM / 0.8 nM) |
| Comparator Or Baseline | Ruxolitinib: JAK1/JAK2 dual inhibitor with reported JAK1 IC50 approximately 3-6 nM and JAK2 IC50 approximately 3-5 nM (selectivity ratio ~1:1) |
| Quantified Difference | Flonoltinib: JAK2 > 800× selective over JAK1; Ruxolitinib: equipotent JAK1/JAK2 inhibition |
| Conditions | In vitro kinase inhibition assays; biochemical IC50 measurements using recombinant JAK kinase domains |
Why This Matters
High JAK2 selectivity minimizes JAK1-mediated hematologic toxicity, directly addressing a key procurement consideration for studies requiring maintained blood counts or for clinical use in thrombocytopenic patients.
- [1] Zhu J, Yang T, Tang M, et al. Studies on the anti-psoriasis effects and its mechanism of a dual JAK2/FLT3 inhibitor flonoltinib maleate. Biomed Pharmacother. 2021;137:111373. View Source
- [2] Chen L, Niu T, et al. First-in-Human Phase I/IIa Safety and Efficacy of Flonoltinib Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis. Blood. 2024;144(Supplement 1):486. View Source
- [3] Hu M, Yang T, Yang L, et al. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor. Blood Cancer J. 2022;12(3):40. View Source
